N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an acetylamino group, a benzofuran moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling.
Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxyphenyl ketones with suitable reagents under acidic or basic conditions.
Pyrazole Synthesis: The pyrazole ring is often formed through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reaction: The final step involves coupling the benzofuran and pyrazole intermediates with the acetylamino phenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide: shares similarities with other compounds containing benzofuran or pyrazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-12(25)21-15-3-2-4-16(10-15)22-20(26)18-11-17(23-24-18)13-5-6-19-14(9-13)7-8-27-19/h2-6,9-11H,7-8H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
InChI Key |
QADBEFOBOZHQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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